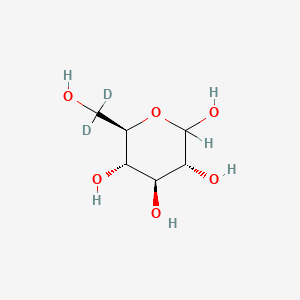

D-Glucose-d2

説明

Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.

D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.

Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.

Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.

D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.

A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...

Structure

3D Structure

特性

Key on ui mechanism of action |

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. |

|---|---|

CAS番号 |

18991-62-3 |

分子式 |

C6H12O6 |

分子量 |

182.17 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |

InChIキー |

GZCGUPFRVQAUEE-MOLODFKWSA-N |

異性体SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

物理的記述 |

Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |

溶解性 |

Soluble |

同義語 |

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-d2 and its Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, deuterium-labeled glucose (D-Glucose-d2) has emerged as a powerful probe for quantifying metabolic fluxes and understanding the regulation of cellular metabolism. This technical guide provides a comprehensive overview of this compound, its various isotopologues, and their applications in metabolic research, with a particular focus on metabolic flux analysis (MFA). We will delve into the core principles of this compound tracing, present detailed experimental protocols, summarize quantitative data, and visualize key metabolic and signaling pathways.

This compound is a form of glucose where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H or D), a stable isotope of hydrogen. This isotopic substitution allows researchers to track the fate of glucose molecules through various metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of in vitro and in vivo studies.

Core Principles of this compound Tracing

The utility of this compound as a tracer lies in the specific metabolic reactions where the deuterium label is either retained or lost. The position of the deuterium atom(s) on the glucose molecule determines the specific metabolic pathways that can be interrogated. By analyzing the isotopic enrichment in downstream metabolites, researchers can calculate the rates (fluxes) of specific enzymatic reactions and pathways.

For instance, the deuterium atom on D-Glucose-2-d1 is lost to water during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P) by the enzyme phosphoglucose (B3042753) isomerase (PGI) in glycolysis. This specific loss allows for the precise quantification of the flux through this particular step. In contrast, the deuterium atoms on D-Glucose-6,6-d2 are retained through the upper part of glycolysis and can be used to trace the carbon skeleton through the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle.

Applications in Metabolic Research

This compound is a versatile tool with a broad range of applications in metabolic research, including:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways in living cells and organisms. This is crucial for understanding normal physiology, identifying metabolic reprogramming in diseases like cancer, and assessing the effects of drugs on metabolism.

-

Studying Glycolysis and the Pentose Phosphate Pathway (PPP): this compound tracers are particularly well-suited for dissecting the fluxes through these central carbon metabolism pathways. The PPP is vital for producing NADPH, which is essential for antioxidant defense and biosynthesis.

-

Investigating the Tricarboxylic Acid (TCA) Cycle: By tracing the deuterium labels into TCA cycle intermediates and associated amino acids, researchers can gain insights into mitochondrial metabolism and anaplerotic fluxes.

-

Cancer Metabolism Research: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect, characterized by high rates of glycolysis. This compound can be used to quantify these metabolic shifts and identify potential therapeutic targets.

-

Neurobiology: The brain is highly dependent on glucose for energy. This compound can be used to study brain glucose metabolism in both healthy and diseased states, such as in neurodegenerative disorders.

-

In Vivo Glucose Kinetics: this compound is used in primed-constant infusion studies to measure whole-body glucose turnover, hepatic glucose production, and glucose disposal rates. This is particularly relevant in the study of diabetes and other metabolic disorders.

Quantitative Data Presentation

The primary data generated from this compound tracing experiments is the Mass Isotopomer Distribution (MID) of various metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data is then used in metabolic models to calculate metabolic fluxes.

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data from a this compound Tracing Experiment

| Metabolite | Isotopologue | Abundance in Control Cells (%) | Abundance in Treated Cells (%) | Interpretation |

| Glucose-6-Phosphate | M+0 (unlabeled) | 10.5 | 15.2 | Fraction of the pool not yet labeled. |

| M+2 (labeled) | 89.5 | 84.8 | Represents the fraction of the pool derived from the this compound tracer. | |

| Fructose-6-Phosphate | M+0 (unlabeled) | 99.8 | 99.7 | The lack of M+2 confirms the loss of deuterium at the PGI step when using a C2-labeled tracer. |

| Ribose-5-Phosphate | M+0 (unlabeled) | 25.3 | 35.1 | Reflects the contribution from unlabeled sources or pathways that lose the label. |

| M+2 (labeled) | 74.7 | 64.9 | Indicates the flux of the glucose backbone into the Pentose Phosphate Pathway. | |

| Lactate (B86563) | M+0 (unlabeled) | 5.8 | 8.2 | Unlabeled lactate from other sources. |

| M+2 (labeled) | 94.2 | 91.8 | Represents the end product of glycolysis from the labeled glucose. |

This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific this compound tracer used, the experimental system, and the treatment conditions.

Table 2: Example of Metabolic Flux Data

| Metabolic Flux | Flux in Control Cells (nmol/10^6 cells/hr) | Flux in Treated Cells (nmol/10^6 cells/hr) | % Change |

| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |

| Glycolysis | 120.3 ± 9.8 | 95.7 ± 8.5 | -20.4% |

| Pentose Phosphate Pathway | 30.2 ± 3.1 | 49.5 ± 4.2 | +63.9% |

| TCA Cycle | 15.1 ± 1.5 | 12.3 ± 1.1 | -18.5% |

This table provides an example of how metabolic flux data, calculated from MID data, can be presented to compare different experimental conditions.

Experimental Protocols

A typical metabolic flux analysis experiment using this compound involves several key steps. The following protocols provide a general framework for in vitro cell culture experiments.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing glucose-free cell culture medium (e.g., DMEM) with the desired concentration of this compound. It is also recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.

-

Initiation of Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state for the metabolites of interest. This time can range from minutes for upper glycolysis intermediates to several hours for TCA cycle intermediates.

Protocol 2: Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol, to the cells.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein and Debris Removal: Vortex the tubes and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube. The extracts can be stored at -80°C until analysis.

Protocol 3: Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility. A common method is methoximation followed by silylation.

-

GC Separation: Inject the derivatized sample into a GC equipped with an appropriate column to separate the metabolites.

-

MS Analysis: The separated metabolites are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase.

-

LC Separation: Separate the metabolites using an LC system. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.

-

MS Analysis: The eluting metabolites are ionized (commonly by electrospray ionization) and analyzed by a mass spectrometer to determine their mass isotopomer distributions.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra. ¹³C-NMR is particularly useful for tracing carbon skeletons when using ¹³C-labeled glucose in conjunction with this compound.

-

Data Analysis: Analyze the NMR spectra to identify and quantify the labeled metabolites.

Visualization of Pathways and Workflows

Signaling Pathways Interrogated by this compound Tracing

While this compound does not directly measure the activity of signaling pathways, it is a powerful tool to quantify the metabolic output of these pathways. Key signaling pathways that regulate glucose metabolism, such as the Insulin, mTOR, and AMPK pathways , can be investigated by measuring the changes in metabolic fluxes in response to pathway activation or inhibition.

References

D-Glucose-d2: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d2, a stable isotope-labeled form of glucose. This document details its chemical properties, applications in metabolic research, and comprehensive experimental protocols for its use as a tracer in metabolomics and metabolic flux analysis.

Core Properties of this compound

This compound is a form of D-glucose where two hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive materials. The specific CAS number and molecular weight can vary depending on the position of the deuterium atoms. The most commonly referenced form is D-Glucose-6,6-d2.

| Property | Value | Citation |

| Common Name | This compound, D-Glucose-6,6-d2 | [1] |

| CAS Number | 18991-62-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀D₂O₆ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][4][5][6][7] |

| Appearance | White solid | |

| Applications | Metabolic flux analysis, Biomolecular NMR, Clinical Mass Spectrometry, Metabolomics | [5][6] |

Applications in Metabolic Research

This compound is an invaluable tracer for quantifying the dynamics of glucose metabolism in vivo and in vitro. Its primary applications lie in:

-

Metabolic Flux Analysis (MFA): this compound is used to measure the rates (fluxes) of metabolic reactions within a biological system. This provides a dynamic snapshot of cellular metabolism that is more insightful than static measurements of metabolite concentrations.[1]

-

Quantifying Glucose Kinetics: Through techniques like primed-constant infusion, this compound allows for the accurate determination of key kinetic parameters such as the rate of glucose appearance (Ra), disappearance (Rd), and the metabolic clearance rate (MCR). This is crucial for studying metabolic diseases like diabetes and obesity.[3]

-

Tracing Metabolic Pathways: It is used to track the journey of glucose through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][7] This helps in understanding how cells reprogram their metabolism in various physiological and pathological states, such as in cancer.[4]

Experimental Protocols

The use of this compound in metabolic research involves a series of well-defined steps, from sample preparation to data analysis. Below are detailed methodologies for two common applications.

Protocol 1: In Vivo Glucose Turnover Measurement

This protocol outlines the primed-continuous infusion of this compound to measure whole-body glucose turnover.[8]

| Step | Procedure |

| 1. Subject Preparation | Subjects should fast overnight for 10-12 hours to reach a post-absorptive state. Two intravenous catheters are inserted into contralateral arm veins: one for tracer infusion and the other for blood sampling.[3] |

| 2. Tracer Preparation | A sterile stock solution of this compound (e.g., [6,6-²H₂]glucose) is prepared in saline.[3] |

| 3. Tracer Infusion | A priming bolus dose is administered to rapidly achieve a steady-state concentration of the tracer in the plasma. This is immediately followed by a continuous intravenous infusion at a constant rate.[8] |

| 4. Blood Sampling | Baseline blood samples are collected before the infusion begins. Subsequent samples are taken at regular intervals during the infusion to confirm that an isotopic steady state has been reached.[8] |

| 5. Sample Processing | Blood samples are collected in tubes containing an anticoagulant and a glycolysis inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.[3][8] |

| 6. Mass Spectrometry Analysis | The isotopic enrichment of glucose in the plasma samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Protocol 2: Metabolic Flux Analysis in Cell Culture

This protocol describes the use of this compound for metabolic flux analysis in cultured mammalian cells.[1]

| Step | Procedure |

| 1. Cell Culture and Seeding | Cells are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.[9] |

| 2. Isotope Labeling Medium Preparation | A labeling medium is prepared by supplementing glucose-free medium with this compound at the desired final concentration.[9] |

| 3. Isotope Labeling | The existing medium is removed from the cells, which are then washed with sterile PBS. The pre-warmed labeling medium is then added to the cells, and they are returned to the incubator for a specific duration (typically 1-30 minutes for analyzing upper glycolysis).[1] |

| 4. Metabolism Quenching and Metabolite Extraction | The labeling medium is rapidly aspirated, and an ice-cold quenching/extraction solution (e.g., 80:20 methanol:water) is immediately added to halt all enzymatic activity. The cells are scraped into the solution, and the lysate is collected.[1][10] |

| 5. Protein and Debris Removal | The cell lysate is centrifuged at high speed at 4°C to pellet protein and cell debris. The supernatant, which contains the polar metabolites, is collected for analysis.[10] |

| 6. LC-MS Analysis | The metabolite extracts are analyzed by LC-MS to measure the isotopic enrichment in downstream metabolites, which is then used to calculate metabolic fluxes.[7] |

Quantitative Data Summary

The following table provides an example of how quantitative data from a dual-tracer study can be structured. This type of data is crucial for calculating metabolic fluxes.[6]

| Time (min) | Plasma Glucose (mg/dL) | [6,6-²H₂]-glucose Enrichment (MPE) | [1-¹³C]-glucose Concentration (µg/mL) |

| 0 | 90.5 | 0.00 | 0.00 |

| 15 | 150.2 | 1.85 | 5.21 |

| 30 | 185.6 | 1.78 | 8.93 |

| 60 | 160.1 | 1.81 | 7.54 |

| 90 | 130.8 | 1.83 | 4.12 |

| 120 | 105.3 | 1.86 | 2.05 |

MPE: Mole Percent Enrichment

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Caption: Workflow for quantifying glucose kinetics using this compound.

Caption: Metabolic fate of this compound in central carbon metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and detailed handling protocols for D-Glucose-d2, a stable isotope-labeled form of glucose. While not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure personal safety and maintain sample integrity.[1][2]

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] It is a non-radioactive, stable isotope-labeled compound.[4] Health and safety data for labeled compounds are often assumed to be similar to their unlabeled counterparts.[3]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[3]

-

Skin Contact: May cause moderate irritation.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Chemical Formula | C6H10D2O6 |

| Molecular Weight | 182.17 g/mol [2] |

| Appearance | Solid[4] |

| Melting Point | 146 - 147 °C[5] |

| Solubility | Soluble in water.[6] |

Quantitative Toxicity Data

Toxicological data for this compound is not extensively available, but data for unlabeled D-Glucose is provided for reference.

| Metric | Value | Species |

| LD50 Oral | 25,800 mg/kg | Rat[3][6][7] |

Experimental Protocols: Safe Handling Procedures

The following protocols outline the recommended procedures for the safe handling of this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate PPE is a standard laboratory best practice to protect against contamination and accidental exposure.[1]

| PPE Category | Item | Specification | Rationale |

| Eye Protection | Safety Glasses with side shields | ANSI Z87.1 compliant | Protects eyes from splashes or airborne particles.[1] |

| Hand Protection | Disposable Nitrile Gloves | - | Prevents direct skin contact and sample contamination.[1] |

| Body Protection | Laboratory Coat | Full-length | Shields skin and clothing from spills.[1] |

| Foot Protection | Closed-Toe Shoes | Substantial, fully enclosed | Protects feet from spills and falling objects.[1] |

4.2. General Handling Workflow

This workflow outlines the key stages of handling this compound from receipt to disposal.

General workflow for handling this compound.

4.3. Detailed Experimental Protocol for Weighing and Solution Preparation

This protocol provides a step-by-step guide for accurately weighing this compound and preparing a solution.

Materials:

-

This compound

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Appropriate solvent (e.g., deionized water)

-

Personal Protective Equipment (as specified in section 4.1)

Procedure:

-

Work Area Preparation: Ensure the weighing area is clean and free from drafts.

-

Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.

-

Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Handle the powder gently to minimize dust formation.[1]

-

Transfer: Carefully transfer the weighed this compound into the volumetric flask.

-

Dissolution: Add a portion of the solvent to the flask and swirl gently to dissolve the solid.

-

Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

Accidental Release and First Aid Measures

5.1. Accidental Release

-

Minor Spills: Clean up spills immediately.[8] Use dry clean-up procedures to avoid generating dust.[8][9] Sweep or vacuum the spilled material and place it in a sealed container for disposal.[8][9]

-

Major Spills: Evacuate the area.[8] Control personal contact by using appropriate protective equipment.[8]

5.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water.[2]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Inhalation: Move the person to fresh air.[2]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[2]

Storage and Disposal

6.1. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and direct sunlight.[1]

6.2. Disposal

As this compound is a non-hazardous compound, disposal is generally straightforward.[1] Contaminated materials, such as gloves and weighing paper, should be disposed of in the appropriate laboratory waste stream.[1] Do not dispose of this compound down the drain.[4] Dispose of the chemical waste through a licensed and approved waste disposal company.[4]

Disposal Decision Workflow:

Disposal decision workflow for this compound waste.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. isotope.com [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. carlroth.com [carlroth.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to D-Glucose-d2: Commercial Availability and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d2, a stable isotope-labeled form of glucose, for professionals in research and drug development. This document details its commercial availability from various suppliers, outlines key experimental protocols for its use in metabolic studies, and illustrates relevant biochemical pathways.

Introduction to this compound

This compound is a form of glucose where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive tracers.[1] Its primary applications are in metabolic research, particularly in studies involving glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, utilizing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The deuterium label allows for the differentiation and quantification of exogenous versus endogenous glucose metabolism, providing critical insights into metabolic fluxes in both healthy and diseased states.[3]

Commercial Suppliers and Availability

This compound is available from several commercial suppliers in various deuterated forms, purities, and quantities. The most common commercially available form is D-Glucose-6,6-d2. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name/Isotope Position | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | D-Glucose-6,6-d2 | Aldrich-282650 | ≥98 atom % D, ≥99% (CP) | Bulk and prepack available |

| Cambridge Isotope Laboratories, Inc. | D-Glucose (6,6-D₂, 99%) | DLM-349 | 99 atom % D, 98% Chemical Purity | 1g, 5g, 10g |

| MedChemExpress | This compound | HY-113593S | Not specified | 1mg, 5mg |

| InvivoChem | This compound | V72835 | ≥98% | Not specified |

| Santa Cruz Biotechnology | D-Glucose-3,5-d2 | sc-221713 | Not specified | Not specified |

| Eurisotop (subsidiary of CIL) | D-GLUCOSE (6,6-D2, 99%) | DLM-349 | 98% | 1g, 5g, 10g |

| NINGBO INNO PHARMCHEM CO.,LTD. | D-Glucose-6,6-d2 | Not specified | Not specified | Inquiry for details |

Note: Availability, catalog numbers, and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

The use of this compound in research primarily involves tracer studies to elucidate metabolic pathways. The following are generalized protocols for common applications using mass spectrometry and NMR spectroscopy.

Cell Culture Labeling for Metabolomics (LC-MS Analysis)

This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.[4]

A. Materials:

-

This compound

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

B. Procedure:

-

Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dFBS.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells and incubate for the desired time period.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

-

-

Protein Precipitation and Sample Preparation:

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the extracts using a vacuum concentrator.[4]

-

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. The specific LC-MS/MS method, including the column, mobile phases, and mass spectrometer settings, will need to be optimized for the metabolites of interest.[4]

Sample Preparation for NMR Spectroscopy

This protocol provides a general guideline for preparing this compound samples for NMR analysis.[2]

A. Materials:

-

This compound (5-10 mg)

-

Deuterium oxide (D₂O, high purity)

-

5 mm NMR tube

B. Procedure:

-

Weigh Sample: Accurately weigh 5-10 mg of this compound.

-

Dissolve: Dissolve the sample in 0.5-0.6 mL of D₂O.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenize: Gently vortex the tube to ensure a homogeneous solution.[2]

-

Acquire NMR Data: The sample is now ready for analysis. A variety of 1D and 2D NMR experiments can be performed, such as ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the structure and isotopic labeling pattern.[2][5]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways where this compound is utilized as a tracer and a general experimental workflow.

Glycolysis and TCA Cycle Entry

Caption: Simplified overview of the glycolytic pathway and entry into the TCA cycle.

Pentose Phosphate Pathway

Caption: Key steps of the Pentose Phosphate Pathway originating from Glucose-6-Phosphate.

General Experimental Workflow for Tracer Studies

Caption: A generalized workflow for metabolic tracer experiments using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of metabolic research and drug development. Its commercial availability from a range of suppliers facilitates its use in a variety of experimental settings. The protocols and pathways outlined in this guide provide a foundational understanding for the application of this compound in tracing glucose metabolism. The detailed insights gained from such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.

References

A Technical Guide to Stable Isotope-Labeled Glucose: D-Glucose-d2 vs. 13C-Labeled Glucose

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, stable isotope-labeled glucose tracers are fundamental tools for delineating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanism of action of novel therapeutics. The choice of isotopic label profoundly influences the experimental design and the nature of the data obtained. This technical guide provides an in-depth comparison of two classes of widely used glucose tracers: deuterium-labeled glucose (specifically D-Glucose-d2) and carbon-13-labeled glucose.

Core Distinctions: Structure and Isotopic Labeling

The principal difference between this compound and 13C-labeled glucose lies in the isotopic substitution within the glucose molecule.

-

This compound ([²H₂]-D-Glucose): This designation typically refers to D-glucose molecules where two hydrogen atoms (¹H) have been replaced by their stable isotope, deuterium (B1214612) (²H or D). A common and metabolically significant variant is [6,6-²H₂]glucose (also commonly referred to as this compound), where the two hydrogen atoms on the sixth carbon are replaced with deuterium. Each deuterium atom adds approximately one unit of mass to the molecule.

-

13C-Labeled Glucose: In these tracers, one or more carbon-12 atoms (¹²C) are substituted with the stable isotope carbon-13 (¹³C). The labeling can be position-specific, such as in [1-¹³C]glucose, or uniform, as in [U-¹³C₆]glucose, where all six carbon atoms are ¹³C. Each ¹³C substitution increases the molecular weight by approximately one mass unit.

This distinction in labeling dictates the primary analytical methodologies and the specific metabolic questions each tracer is best suited to answer.

Quantitative Data Summary

The selection of a tracer is often guided by its specific physical properties and the analytical precision required. The following table summarizes key quantitative data for representative examples of this compound and 13C-labeled glucose.

| Property | D-Glucose-6,6-d2 | [1-¹³C]Glucose | [U-¹³C₆]Glucose |

| Molecular Formula | C₆H₁₀D₂O₆ | ¹³CC₅H₁₂O₆ | ¹³C₆H₁₂O₆ |

| Molecular Weight ( g/mol ) | ~182.17[1] | ~181.15[2][3] | ~186.11[4] |

| Isotopic Enrichment (Typical) | ≥98 atom % D[1] | ≥99 atom % ¹³C[2] | ≥99 atom % ¹³C |

| Primary Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | NMR Spectroscopy, Mass Spectrometry (MS) |

| Key Applications | Measurement of whole-body glucose turnover and hepatic glucose production.[5] | Tracing the fate of specific carbons through metabolic pathways. | Comprehensive tracing of the carbon backbone through central carbon metabolism. |

Experimental Protocols

The successful application of these tracers is contingent on rigorous and well-defined experimental protocols.

Metabolic Flux Analysis with this compound via GC-MS

Objective: To determine glucose turnover in plasma.

Methodology: This protocol is adapted from established methods for quantifying glucose kinetics.

-

Preparation of Internal Standard and Calibration Standards:

-

Prepare an internal standard solution containing a known concentration of a different isotopically labeled glucose, such as [U-¹³C₆]glucose.

-

Create a series of calibration standards with varying known concentrations of this compound and a fixed concentration of the internal standard.

-

-

Sample Collection and Protein Precipitation:

-

Collect plasma samples from the subject.

-

To 200 µL of plasma, add a protein precipitation agent like acetonitrile (B52724) containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Derivatization:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to create volatile glucose derivatives suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC column (e.g., a TG-WAX MS column) to separate the glucose derivatives.

-

The eluent is introduced into a mass spectrometer operating in chemical ionization mode.

-

Monitor the ion currents corresponding to the specific mass-to-charge ratios (m/z) of the derivatized this compound and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Pathway Tracing with 13C-Labeled Glucose via NMR Spectroscopy

Objective: To quantify the relative flux of the pentose (B10789219) phosphate (B84403) pathway (PPP) versus glycolysis.

Methodology: This protocol is based on the use of [1,2-¹³C₂]glucose to differentiate between the two pathways.[6]

-

Cell Culture and Isotope Labeling:

-

Culture cells in standard medium until they reach the desired confluency (e.g., 70-80%).

-

Replace the standard medium with a glucose-free medium supplemented with a known concentration (e.g., 10 mM) of [1,2-¹³C₂]glucose and dialyzed fetal bovine serum.

-

Incubate the cells for a period sufficient to achieve isotopic steady-state (typically 8-24 hours).[7]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by placing the culture plates on ice.

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 80% methanol (B129727) to the cells, scrape them, and collect the cell suspension.

-

Lyse the cells through freeze-thaw cycles.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[7]

-

Collect the supernatant containing polar metabolites.

-

-

Sample Preparation for NMR:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For detailed analysis, a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is highly informative.[7]

-

-

Data Analysis and Pathway Elucidation:

-

Metabolism of [1,2-¹³C₂]glucose through glycolysis produces [2,3-¹³C₂]lactate.

-

The oxidative pentose phosphate pathway will result in the loss of the ¹³C at the C1 position, leading to the formation of singly labeled lactate (B86563), [3-¹³C]lactate, after further metabolism.

-

The relative abundance of these lactate isotopomers, quantifiable from the NMR spectra, provides a measure of the relative fluxes through glycolysis and the PPP.

-

Visualizations

Experimental Workflow

The general workflow for a stable isotope tracing experiment is depicted below.

Caption: A generalized workflow for metabolic analysis using stable isotope-labeled glucose.

Signaling Pathway Differentiation

The choice of a specifically labeled 13C-glucose tracer allows for the differentiation of metabolic pathways.

Caption: Differentiating glycolysis and the PPP using [1,2-¹³C₂]glucose.

Conclusion

The selection between this compound and 13C-labeled glucose is fundamentally driven by the research question at hand. This compound, particularly [6,6-²H₂]glucose, is a robust tracer for determining whole-body glucose kinetics using mass spectrometry, as the deuterium labels are not readily lost in the upper parts of glycolysis. Conversely, 13C-labeled glucose offers unparalleled insight into the specific fates of carbon atoms, making it the tracer of choice for detailed pathway analysis and flux quantification within central carbon metabolism using NMR or MS. A comprehensive understanding of their distinct properties and the associated analytical methodologies is crucial for designing insightful experiments in metabolic research and drug development.

References

- 1. D -Glucose-6,6-d2 D = 98atom , = 99 CP 18991-62-3 [sigmaaldrich.com]

- 2. D -Glucose-1-13C 13C 99atom 40762-22-9 [sigmaaldrich.com]

- 3. D-Glucose-1-13C | C6H12O6 | CID 12285878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-5 [isotope.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Metabolic Flux Analysis (MFA) using stable isotopes, a powerful technique for quantifying the rates of metabolic reactions within a biological system. By offering a window into the dynamic operations of cellular metabolism, MFA provides invaluable insights for basic research, disease understanding, and the development of novel therapeutics.

Core Principles of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative discipline that measures the in vivo rates (fluxes) of metabolic pathways.[1] Unlike other 'omics' technologies that provide static snapshots of molecular concentrations, MFA elucidates the dynamic flow of metabolites through the intricate network of biochemical reactions that sustain cellular life.[2]

At the heart of MFA is the principle of mass balance, where, at a steady state, the rate of production of a metabolite equals its rate of consumption.[2] However, due to the complexity and interconnectivity of metabolic networks, stoichiometric balancing alone is often insufficient to determine all metabolic fluxes. To overcome this limitation, MFA employs stable isotope tracers.[2]

Stable Isotope Tracers: The most commonly used stable isotope in MFA is Carbon-13 (¹³C).[3] Other stable isotopes like Nitrogen-15 (¹⁵N) and Deuterium (²H) are also utilized.[4] These non-radioactive isotopes are incorporated into metabolic substrates, such as glucose or glutamine, which are then introduced to the biological system under investigation.[3] As these labeled substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating isotopically labeled versions of these molecules.[5]

Isotopic Steady State: A crucial assumption in many MFA studies is that the system is in both a metabolic and isotopic steady state.[6] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable.[6] Achieving isotopic steady state typically requires culturing cells in the presence of the isotopic tracer for a sufficient duration, often several cell doubling times.[7]

Mass Isotopomer Distribution (MID): The incorporation of stable isotopes into a metabolite results in a population of molecules with different masses, known as mass isotopomers. For instance, a metabolite with three carbon atoms can exist as an unlabeled molecule (M+0), or with one (M+1), two (M+2), or three (M+3) ¹³C atoms. The relative abundance of these mass isotopomers, referred to as the Mass Isotopomer Distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] The measured MIDs are the primary experimental data used to calculate intracellular metabolic fluxes.[10]

The ¹³C-Metabolic Flux Analysis Workflow

A typical ¹³C-MFA experiment is a multi-phased process that demands meticulous planning and execution, from the initial experimental design to the final computational analysis and biological interpretation.[7][11]

Diagram: High-Level ¹³C-MFA Experimental Workflow

Caption: A high-level workflow for a typical ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

The success of an MFA study is critically dependent on the rigorous execution of experimental protocols. The following sections provide detailed methodologies for key steps in a ¹³C-MFA experiment with mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine)

-

Isotope-free medium (custom formulation matching the complete growth medium but with the unlabeled substrate replaced by the ¹³C-labeled version)

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Cell Adaptation: Culture cells in the complete growth medium for at least 24 hours to allow for adaptation and to ensure consistent metabolic activity.

-

Initiation of Labeling:

-

Aspirate the growth medium from the cells.

-

Quickly wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

-

Immediately add the pre-warmed isotope-labeled medium to the cells.

-

-

Incubation: Return the cells to the incubator and culture for a predetermined duration to achieve isotopic steady state. This is typically at least 5-6 cell doubling times.[7] For a cell line with a 24-hour doubling time, this would be approximately 5 days.

-

Monitoring: During the incubation period, monitor cell growth and key extracellular metabolite concentrations (e.g., glucose, lactate, glutamine) to confirm that the cells are at a metabolic steady state.

Protocol 2: Metabolite Quenching and Extraction

This protocol is a critical step to instantly halt all enzymatic activity, thereby preserving the in vivo metabolic state of the cells.[7]

Materials:

-

Ice-cold quenching solution: 60% methanol (B129727) supplemented with 0.85% ammonium (B1175870) bicarbonate (AMBIC), pre-chilled to -40°C.[12]

-

Ice-cold extraction solvent: 80% methanol, pre-chilled to -80°C.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching high speeds at 4°C

Procedure for Adherent Cells:

-

Quenching:

-

Remove the culture plate from the incubator.

-

Immediately aspirate the isotope-labeled medium.

-

Add a sufficient volume of the ice-cold quenching solution to cover the cell monolayer.

-

Place the plate on a pre-chilled surface (e.g., a metal block on dry ice) for 60 seconds.

-

-

Metabolite Extraction:

-

Aspirate the quenching solution.

-

Add 1 mL of ice-cold 80% methanol to the plate.

-

Using a cell scraper, scrape the cells into the cold methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[3]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids.

-

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis.[3]

Protocol 3: Sample Preparation for GC-MS Analysis (Protein-Bound Amino Acids)

Analysis of protein-bound amino acids provides a time-integrated measure of metabolic fluxes.

Materials:

-

Protein pellet from Protocol 2

-

6 M Hydrochloric Acid (HCl)

-

Heating block or oven set to 100°C

-

Nitrogen gas stream or vacuum concentrator

-

Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Pyridine

-

GC-MS vials

Procedure:

-

Protein Hydrolysis:

-

Resuspend the protein pellet in 500 µL of 6 M HCl.

-

Incubate at 100°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

-

-

Drying:

-

After hydrolysis, cool the samples to room temperature.

-

Dry the samples completely under a gentle stream of nitrogen gas or using a vacuum concentrator to remove the HCl.

-

-

Derivatization: This step makes the amino acids volatile for GC analysis.

-

Resuspend the dried hydrolysate in 50 µL of pyridine.

-

Add 50 µL of the derivatization agent (MTBSTFA).

-

Incubate at 60°C for 1 hour to complete the derivatization reaction.

-

-

Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial.

-

The sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions of the amino acids.

-

Data Presentation: A Case Study of Cancer Cell Metabolism

The following table presents a hypothetical but representative metabolic flux map for a cancer cell line, illustrating how quantitative data from a ¹³C-MFA study can be summarized. The fluxes are normalized to the glucose uptake rate.

| Reaction | Abbreviation | Metabolic Pathway | Flux (Normalized to Glucose Uptake) | 95% Confidence Interval |

| Glucose uptake | GLC_up | - | 100.0 | - |

| Glucose-6-phosphate -> Fructose-6-phosphate | PGI | Glycolysis | 95.2 | [93.5, 96.9] |

| Glucose-6-phosphate -> 6-Phosphogluconolactone | G6PDH | Pentose Phosphate Pathway | 4.8 | [3.1, 6.5] |

| Fructose-6-phosphate -> Fructose-1,6-bisphosphate | PFK | Glycolysis | 90.1 | [88.4, 91.8] |

| Glyceraldehyde-3-phosphate -> 1,3-Bisphosphoglycerate | GAPDH | Glycolysis | 180.2 | [177.5, 182.9] |

| Pyruvate -> Lactate | LDH | Fermentation | 165.3 | [162.1, 168.5] |

| Pyruvate -> Acetyl-CoA (Mitochondrial) | PDH | TCA Cycle Entry | 14.9 | [13.2, 16.6] |

| Pyruvate -> Oxaloacetate | PC | Anaplerosis | 5.1 | [3.9, 6.3] |

| Isocitrate -> α-Ketoglutarate | IDH | TCA Cycle | 19.8 | [18.1, 21.5] |

| α-Ketoglutarate -> Succinyl-CoA | αKGDH | TCA Cycle | 18.5 | [16.9, 20.1] |

| Glutamine uptake | GLN_up | - | 25.0 | - |

| Glutamate -> α-Ketoglutarate | GLUD | Glutaminolysis | 24.5 | [22.8, 26.2] |

This table is a representative example compiled from typical findings in cancer metabolism studies and does not represent data from a single specific publication.

Visualizing Metabolic Regulation and Workflows

Visual representations are essential for understanding the complex relationships in metabolic networks and the steps involved in MFA. The following diagrams were created using the Graphviz DOT language.

Diagram: Regulation of Glycolysis by the PI3K/Akt/mTOR Pathway

Caption: The PI3K/Akt/mTOR pathway promotes glycolysis by enhancing glucose uptake and activating key enzymes.

Diagram: Simplified Central Carbon Metabolism

Caption: A simplified map of central carbon metabolism highlighting key pathways investigated in MFA.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of D-Glucose-d2 in Unraveling Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled D-glucose (D-glucose-d2) in the intricate study of central carbon metabolism. This compound serves as a powerful stable isotope tracer, offering profound insights into the dynamic fluxes of metabolic pathways. This document delves into the core principles of its use, detailed experimental methodologies, quantitative data analysis, and the visualization of key metabolic and signaling pathways, equipping researchers and drug development professionals with the essential knowledge to design, execute, and interpret these powerful experiments.

Core Principles: Tracing Metabolism with Deuterium-Labeled Glucose

Stable isotope tracing is a robust technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions, known as fluxes.[1] By introducing D-glucose labeled with deuterium (B1214612) (²H), a stable isotope of hydrogen, researchers can track the fate of these labeled molecules through central carbon metabolism, which encompasses glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] The choice of the specific deuterated glucose isotopologue is critical as it dictates the metabolic questions that can be addressed.

For instance, [6,6-²H₂]glucose is a preferred tracer for determining whole-body glucose turnover because the deuterium labels on the sixth carbon are less likely to be lost during metabolic cycling. In contrast, D-[2-²H]glucose is uniquely suited for probing the upper stages of glycolysis, as the deuterium on the second carbon is lost in a predictable manner during the isomerization of glucose-6-phosphate to fructose-6-phosphate.[3][4] Furthermore, combining deuterium labeling with Carbon-13 (¹³C) labeling, as in D-Glucose-¹³C₂,d₂ , allows for the simultaneous tracing of both the carbon backbone and hydrogen atoms, providing a more comprehensive view of metabolic activities.[5]

The analysis of the distribution of these isotopic labels in downstream metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of the activity of different metabolic pathways.[2] This information is invaluable for understanding cellular physiology in both health and disease, and for evaluating the mechanism of action of novel therapeutics.[6]

Data Presentation: Quantitative Insights from this compound Tracing

The quantitative data derived from this compound tracer studies provide a dynamic snapshot of metabolic fluxes. Below are tables summarizing representative data from in vivo and in vitro studies, illustrating the types of quantitative information that can be obtained.

| Parameter | Tracer | Value | Species | Condition | Reference |

| Whole-Body Glucose Turnover | |||||

| Glucose Turnover Rate | [6,6-²H₂]glucose | 2.42 ± 0.11 mg/kg/min | Human | Healthy, steady state | [7] |

| Glucose Production (GP) | [6,6-²H₂]glucose | 42 ± 4 µmol/kg/min | Rat | Simultaneous infusion with [3,4-¹³C₂]glucose | [1] |

| Cerebral Glucose Metabolism | |||||

| Cerebral Metabolic Rate of Glucose (CMRGlc) | D-Glucose-6,6-d2 | 0.28 µmol/g/min | Rat | 2% isoflurane (B1672236) anesthesia | [8][9] |

| Cerebral Metabolic Rate of Glucose (CMRGlc) | D-Glucose-6,6-d2 | 0.46 µmol/g/min | Rat | Morphine infusion | [8][9] |

| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | D-Glucose-6,6-d2 | 0.6 µmol/g/min | Rat | 2% isoflurane anesthesia | [8][9] |

| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | D-Glucose-6,6-d2 | 0.96 µmol/g/min | Rat | Morphine infusion | [8][9] |

Table 1: In Vivo Quantitative Metabolic Flux Data using this compound Tracers. This table presents key metabolic rates measured in humans and rats using deuterated glucose tracers, highlighting the utility of this technique in assessing both systemic and organ-specific metabolism under different physiological states.

| Cell Line | Tracer | Relative Flux (Normalized to Glucose Uptake) | Reference |

| A549 Lung Cancer | [1,2-¹³C₂]glucose | Glycolysis: | [2] |

| Glucose -> G6P: 100 | |||

| G6P -> F6P: 85 | |||

| F6P -> Lactate: 160 | |||

| Pentose Phosphate Pathway: | |||

| G6P -> R5P: 15 | |||

| TCA Cycle: | |||

| Pyruvate -> Acetyl-CoA: 25 | |||

| Acetyl-CoA -> Citrate: 25 |

Table 2: Representative Metabolic Flux Map in a Cancer Cell Line. This table provides an example of a metabolic flux map for the A549 lung cancer cell line, as determined using ¹³C-MFA with a tracer like D-Glucose-¹³C₂,d₂. The fluxes are normalized to the glucose uptake rate, providing a clear picture of the relative activities of major metabolic pathways. Such data is crucial for identifying metabolic reprogramming in cancer and for evaluating the effects of potential drug candidates.[2]

Experimental Protocols: Methodologies for Key Experiments

Accurate and reproducible data from stable isotope tracer studies depend on meticulously executed experimental protocols. Below are detailed methodologies for in vitro cell culture experiments and in vivo studies using this compound.

In Vitro Metabolic Flux Analysis in Cell Culture

This protocol outlines the key steps for a typical metabolic flux analysis experiment using this compound in adherent cell cultures.

1. Media Preparation:

-

Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that does not contain glucose.

-

Supplement the glucose-free medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10%. The use of dFBS is critical to minimize the presence of unlabeled glucose and other small molecules.

-

Dissolve the this compound tracer in the glucose-free medium to the desired final concentration (e.g., 10-25 mM).

-

Sterile-filter the complete labeling medium through a 0.22 µm filter.

2. Cell Culture and Isotopic Labeling:

-

Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment.

-

On the day of the experiment, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This duration can range from minutes for upper glycolysis to several hours for downstream pathways.

3. Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a pre-chilled (-80°C) extraction solvent, typically 80% methanol (B129727) in water, to the cell monolayer.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the extracted metabolites. The samples can be stored at -80°C until analysis.

4. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extracts completely using a vacuum concentrator.

-

Reconstitute the dried pellets in a suitable solvent compatible with the chosen analytical platform (e.g., 50:50 acetonitrile:water for LC-MS).

In Vivo Glucose Turnover Measurement

This protocol describes a primed-continuous infusion of [6,6-²H₂]glucose to measure whole-body glucose turnover in vivo.

1. Subject Preparation:

-

Subjects are typically fasted overnight to achieve a basal metabolic state.

-

Intravenous catheters are placed for tracer infusion and blood sampling.

2. Tracer Infusion:

-

A priming dose of the [6,6-²H₂]glucose tracer is administered intravenously to rapidly achieve a steady-state concentration in the plasma.

-

This is immediately followed by a continuous infusion of the tracer at a constant rate for a predetermined period (e.g., 2-3 hours).

3. Blood Sampling:

-

Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion to confirm that isotopic steady state has been reached.

4. Sample Processing and Analysis:

-

Plasma is separated from whole blood by centrifugation and stored at -80°C.

-

The isotopic enrichment of glucose in the plasma samples is determined by GC-MS or LC-MS/MS.

5. Calculation of Glucose Turnover:

-

The rate of appearance (Ra) of glucose is calculated using the steady-state infusion rate of the tracer and the measured isotopic enrichment in the plasma.

Mandatory Visualizations: Diagrams of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams, created using the Graphviz DOT language, illustrate key concepts.

References

- 1. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. benchchem.com [benchchem.com]

- 6. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: D-Glucose-d2 Infusion for Human Metabolic Studies

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]

- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]

- 7. benchchem.com [benchchem.com]

- 8. metsol.com [metsol.com]

Application Notes and Protocols for Metabolic Flux Analysis in Cancer Cells using D-Glucose-d2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Glucose-d2 and other deuterated glucose isotopes for metabolic flux analysis (MFA) in cancer cells. This powerful technique offers quantitative insights into the intricate reprogramming of cellular metabolism, a hallmark of cancer, enabling the identification of novel therapeutic targets and the development of pharmacodynamic biomarkers.

Core Principles and Applications

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, such as this compound, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.[3] Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon often referred to as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen.[4][5]

This compound, with deuterium (B1214612) atoms strategically placed, is particularly useful for probing the upper stages of glycolysis.[6] The deuterium atom on the second carbon of D-[2-2H]glucose is lost during the phosphoglucose (B3042753) isomerase (PGI) reaction, which converts glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P).[6] By measuring the isotopic enrichment in G6P and its absence in F6P, the flux through this specific reaction can be quantified. This allows for a focused investigation of upper glycolysis regulation.

For a more comprehensive analysis of central carbon metabolism, doubly labeled tracers like D-Glucose-¹³C₂,d₂ can be employed. The dual labeling allows for the simultaneous tracing of carbon and hydrogen atoms, offering deeper insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7] For instance, [1,2-¹³C₂]glucose is instrumental in distinguishing between glycolysis and the oxidative PPP. Glycolysis preserves both ¹³C atoms in pyruvate, while the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled metabolites.[7][8]

Core Applications in Cancer Research and Drug Development:

-

Target Identification and Validation: Quantifying pathway-specific metabolic fluxes can help identify and validate novel drug targets.[2][9]

-

Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers for monitoring target engagement.[2]

-

Understanding Disease Metabolism: Characterizing the metabolic reprogramming inherent in cancer can reveal metabolic vulnerabilities that can be exploited for therapeutic intervention.[2]

Experimental Workflow and Metabolic Pathways

A typical metabolic flux experiment using a deuterated glucose tracer involves several key stages, from cell culture and isotope labeling to metabolite extraction and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The metabolism of this compound and [1,2-¹³C₂]glucose through glycolysis and the Pentose Phosphate Pathway generates distinct labeling patterns in downstream metabolites.

Quantitative Data Summary

Metabolic flux analysis provides quantitative data on the rates of metabolic pathways. The following tables present representative data from studies using glucose tracers in cancer cells.

Table 1: Representative Metabolic Fluxes in A549 Lung Cancer Cells. [2] Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway | Reaction | Relative Flux |

| Glycolysis | Glucose -> G6P | 100 |

| F6P -> Pyruvate | 85 | |

| Pyruvate -> Lactate | 70 | |

| Pentose Phosphate Pathway | G6P -> R5P | 15 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 10 |

| Acetyl-CoA -> Citrate | 10 | |

| Glutamine -> a-KG | 25 |

Table 2: Lactate Isotopomer Ratios in Brain Tumor Models following [1,2-¹³C₂]glucose infusion. [10] This ratio is indicative of the relative activity of the Pentose Phosphate Pathway to Glycolysis.

| Tumor Model | Tissue | [3-¹³C]lactate / [2,3-¹³C₂]lactate Ratio |

| Glioblastoma (GBM) | Tumor | 0.197 ± 0.011 |

| Surrounding Brain | 0.195 ± 0.033 | |

| Clear Cell Renal Cell Carcinoma (CCRCC) | Tumor | 0.126 |

| Surrounding Brain | 0.119 ± 0.033 |

Detailed Experimental Protocols

The following are generalized protocols for in vitro stable isotope tracing experiments using this compound.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cancer cells with this compound to trace its metabolic fate.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free cell culture medium

-

This compound

-

6-well or 10-cm cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cancer cells at a desired density in standard culture dishes and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare the this compound labeling medium by supplementing glucose-free base medium with the desired concentration of this compound. The concentration should mimic the glucose concentration in the standard culture medium.

-

Initiate Labeling:

-

Incubation: Return the plates to the incubator for a predetermined time. For analyzing upper glycolysis with this compound, labeling times are typically short, ranging from 1 to 30 minutes, to capture the isotopic steady state of early intermediates.[6] For broader metabolic analysis with other tracers, incubation can range from 6 to 24 hours to achieve isotopic steady state.[2]

Protocol 2: Metabolite Quenching and Extraction for Mass Spectrometry

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for MS analysis.

Materials:

-

Ice-cold (-80°C) 80% Methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Quenching:

-

Cell Lysis and Collection:

-

Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation.[7]

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.[6]

Protocol 3: Sample Preparation for NMR Analysis

Objective: To prepare extracted metabolites for NMR spectroscopy.

Materials:

-

Methanol/Chloroform/Water mixture

-

NMR tubes

-

Buffer solution (e.g., phosphate buffer with D₂O and a chemical shift reference like DSS or TSP)

Procedure:

-

Extraction: Perform a combined extraction of polar and lipophilic metabolites using a methanol/chloroform/water mixture.[11]

-

Drying: Dry the collected polar phase (aqueous layer) under vacuum or by speed-vac.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable NMR buffer containing D₂O for the field lock and a known concentration of an internal standard for quantification.

-

NMR Analysis: Transfer the reconstituted sample to an NMR tube for spectral acquisition. 1D ¹H NMR and 2D NMR experiments like ¹H-¹³C HSQC are powerful for resolving and identifying labeled metabolites.[11]

Data Analysis and Interpretation

The analysis of mass isotopomer distributions (MIDs) from MS data or the quantification of isotopomers from NMR data is performed using specialized software. This data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular metabolic fluxes. The resulting flux map provides a quantitative snapshot of the metabolic state of the cancer cells, highlighting pathways that are upregulated or downregulated and providing valuable information for understanding cancer metabolism and developing targeted therapies.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of D-Glucose-d2/Glucose Ratio in Plasma by LC-MS/MS

Abstract

This application note details a robust and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the D-Glucose-d2/glucose ratio in human plasma. The stable isotope-labeled 6,6-d2-glucose is commonly used as a tracer in metabolic research to study glucose turnover, particularly in the context of diabetes, obesity, and exercise physiology.[1][2][3] The described method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on an amino column and detection by tandem mass spectrometry operating in negative ion mode. This approach offers high sensitivity, specificity, and throughput for the analysis of plasma samples from clinical studies.

Introduction